N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group attached to the oxadiazole ring, and a 2,2-dimethylpropanamide moiety
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to detail its mode of action. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound .
Biochemical Pathways
Based on the structural similarity to other compounds, it could potentially affect a variety of pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the corresponding 1,3,4-oxadiazole derivative. Finally, the oxadiazole is reacted with 2,2-dimethylpropanoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent.
Industry: In materials science, the compound is investigated for its potential use in the development of new polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the 2,2-dimethylpropanamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFPBWHDLVSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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